4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, especially as a kinase inhibitor, and has shown promise in cancer treatment due to its ability to interact with specific protein targets.
The compound is referenced in various chemical databases and literature, including patent filings and scientific articles that discuss its synthesis, characterization, and biological evaluation. Notably, it is related to compounds that exhibit significant anti-tumor activity and may target the bromodomain and extraterminal (BET) protein family, specifically BRD4 .
This compound can be classified under:
The synthesis of 4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine typically involves several steps:
The detailed synthetic route may vary based on the availability of starting materials and desired purity levels.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and characterize the final product.
The molecular structure of 4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine can be described using its molecular formula:
Property | Data |
---|---|
Molecular Formula | C16H19F2N7S |
Molecular Weight | 392.43 g/mol |
IUPAC Name | 4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine |
InChI Key | [InChI Key Here] |
The structural data reveals a complex arrangement of heterocycles that contribute to its biological activity. The presence of difluoromethyl and methylsulfanyl groups enhances its lipophilicity and potential binding affinity to target proteins.
The compound can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity.
Understanding these reactions allows chemists to design derivatives with improved pharmacological profiles. For example, altering the substituents on the triazolo[4,3-b]pyridazine core can lead to variations in biological activity.
The mechanism of action for 4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine primarily involves inhibition of specific kinases associated with cancer cell proliferation.
Research indicates that this compound may downregulate c-Myc expression and inhibit tumor growth in xenograft models. The interaction with target proteins is mediated through binding at the active site of kinases involved in signaling pathways critical for cell survival and proliferation.
The physical properties include:
Key chemical properties include:
Relevant analyses such as melting point determination and solubility tests are essential for characterizing the compound further.
The primary applications of 4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine include:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective treatments for cancer through targeted molecular design.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4